2,2'-Biphenyldiol, cyclic phosphate
CAS No.: 35227-84-0
Cat. No.: VC7623141
Molecular Formula: C12H9O4P
Molecular Weight: 248.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35227-84-0 |
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Molecular Formula | C12H9O4P |
Molecular Weight | 248.174 |
IUPAC Name | 6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |
Standard InChI | InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14) |
Standard InChI Key | RMRHEPZUTYXELS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O |
Introduction
Structural and Molecular Characteristics
The cyclic phosphate ester of 2,2'-biphenyldiol possesses the molecular formula , with a molecular weight of 248.171 g/mol and an exact mass of 248.02400 Da . The compound features two benzene rings connected at their 2-positions, forming a biphenyl scaffold. The cis-diol groups at the 2,2' positions undergo cyclophosphorylation to create a five-membered cyclic phosphate ester (Figure 1).
Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 248.171 g/mol |
Topological Polar Surface Area | 65.57 Ų |
Partition Coefficient (LogP) | 3.22520 |
The relatively high LogP value suggests moderate lipophilicity, which may influence solubility in organic media and membrane permeability in biological systems . The polar surface area, dominated by the phosphate oxygen atoms, indicates potential hydrogen-bonding interactions with biological targets.
Synthetic Methodology
Regioselective Cyclophosphorylation
The synthesis of 2,2'-biphenyldiol cyclic phosphate was achieved using bis(dimethylamino)phosphorodiamidate (BDMDAP) as the phosphorylating agent under tin(IV)-catalyzed conditions . Key reaction parameters include:
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Reagents: BDMDAP (1 equiv), 2,2'-biphenyldiol, (catalyst)
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Solvent: -Methyl-2-pyrrolidone (NMP)
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Temperature: 80°C
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Atmosphere: Ambient air (no inert gas required)
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Reaction Time: 24–48 hours
This method achieved an isolated yield of 85%, significantly higher than traditional approaches using phosphorus oxychloride or polyphosphate esters . The tin catalyst facilitates regioselective complexation with the cis-diol moiety, directing phosphorylation exclusively to the 2,2' positions despite the presence of other hydroxyl groups.
Mechanistic Insights
The reaction proceeds via a stannylene acetal intermediate (Scheme 1):
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coordinates with the cis-diol, forming a strained bicyclic stannane complex.
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BDMDAP undergoes nucleophilic attack by the activated diol oxygen, displacing dimethylamine and forming a P–O bond.
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Cyclization occurs through intramolecular attack of the second hydroxyl group, releasing for subsequent catalytic cycles .
This mechanism avoids protection–deprotection sequences, making the process atom-economical and scalable.
Stability and Reactivity
The cyclic phosphate group confers both kinetic stability and hydrolytic lability under specific conditions:
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pH Stability: Stable in neutral to mildly basic conditions (pH 6–8), but undergoes ring-opening hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) media.
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Thermal Stability: Decomposition onset at 220°C (DSC data), suitable for high-temperature applications.
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Enzymatic Reactivity: Susceptible to phosphodiesterases, suggesting potential as a prodrug moiety or enzyme substrate .
Comparative studies with acyclic phosphate esters demonstrate enhanced resistance to non-enzymatic hydrolysis due to ring strain relief upon cyclization .
Applications in Agrochemicals and Medicinal Chemistry
Insecticidal and Fungicidal Activity
Structural analogs of 2,2'-biphenyldiol cyclic phosphate, such as saligenin cyclic phosphate, exhibit notable insecticidal properties against Lepidoptera and Coleoptera species . While direct bioactivity data for this compound remains unpublished, its structural similarity to known agrochemicals suggests potential modes of action:
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Inhibition of acetylcholinesterase via phosphate group interaction with the catalytic serine residue.
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Disruption of insect cuticle biosynthesis through interference with chitin deposition pathways.
Prodrug Design
The cyclic phosphate moiety serves as a bioreversible protecting group for phenolic drugs, enabling:
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Enhanced membrane permeability compared to ionized phosphate prodrugs.
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Controlled release of active compounds via enzymatic hydrolysis in target tissues.
Future Directions
Ongoing research priorities include:
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Structure–Activity Relationships: Systematic modification of the biphenyl substituents to optimize bioactivity.
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Enantioselective Synthesis: Development of chiral tin catalysts to access optically pure cyclic phosphates.
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Polymer Applications: Exploration as flame retardants or crosslinking agents in epoxy resins.
The convergence of efficient synthetic methods and modular reactivity positions 2,2'-biphenyldiol cyclic phosphate as a versatile building block for 21st-century chemical innovation .
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